4-(2-乙氧基乙基)苯酚

描述

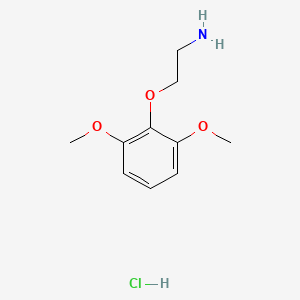

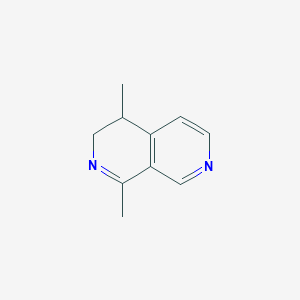

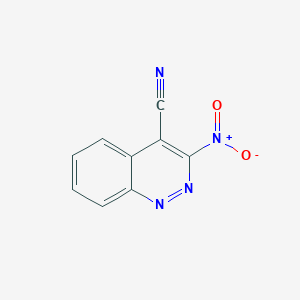

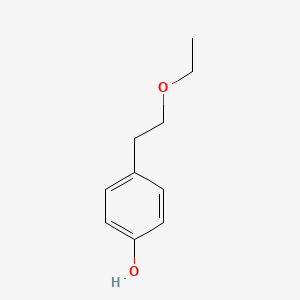

4-(2-Ethoxyethyl)phenol is a type of organic compound that contains a benzene ring which is bonded to a hydroxyl group . It plays an important role in the formation of secondary organic aerosols (SOA) .

Synthesis Analysis

The synthesis of 4-(2-Ethoxyethyl)phenol involves reacting methyl vinyl ether and 4-bromonitrobenzene . A capillary gas chromatographic method of analysis is used for each step in the reaction .Molecular Structure Analysis

The molecular structure of 4-(2-Ethoxyethyl)phenol involves a benzene ring attached directly to a hydroxyl group . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .Chemical Reactions Analysis

The gas-phase mechanism and kinetics of 4-(2-Ethoxyethyl)phenol with OH reaction are studied by the density functional theory (DFT). The initial reactions produce two different channels: OH addition and H abstraction .Physical And Chemical Properties Analysis

Phenols, including 4-(2-Ethoxyethyl)phenol, usually have a higher boiling point compared to other hydrocarbons that have equal molecular masses. This is because of the presence of the intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .科学研究应用

抗氧化活性

4-(2-乙氧基乙基)苯酚及其衍生物已被研究其抗氧化活性。例如,与4-(2-乙氧基乙基)苯酚在结构上相关的酚酸具有甲氧基(-OCH3)和酚羟基(-OH)基团,可以增强抗氧化活性。这些活性与酚酸中的O-H键解离焓以及涉及官能团电子供体能力的质子亲和力和电子转移焓(ETE)值有关(陈等人,2020)。

内分泌干扰异构体的合成

已经对包括4-(2-乙氧基乙基)苯酚衍生物在内的各种酚类化合物进行了合成研究,用于生物和环境研究。合成这些化合物是为了研究其内分泌干扰作用,了解其异构体特异性对于环境风险评估至关重要(博埃姆等人,2010)。

在聚合中的应用

研究表明4-(2-乙氧基乙基)苯酚衍生物在聚合过程中得到应用。例如,4-(2-乙氧基乙基)苯酚的衍生物,即2-(4-羟基苯基)乙基甲基丙烯酸酯,已用于过氧化物酶催化的聚合中。所得聚合物在侧链中具有反应性基团,表明在制备高反应性聚合物中具有潜在应用(Uyama等人,1998)。

分子对接研究

已经对与4-(2-乙氧基乙基)苯酚在结构上相似的化合物进行了分子对接和量子化学计算。这些研究提供了对这些化合物的分子结构、光谱数据和潜在生物效应的见解(Viji等人,2020)。

抗癌活性

还对与4-(2-乙氧基乙基)苯酚相关的化合物的潜在抗癌活性进行了研究。例如,对2-甲氧基-4-((4-甲氧基苯基亚氨基)-甲基)-苯酚的研究,这是一种由香草醛和对苯胺合成的席夫碱化合物,测试了其抑制T47D乳腺癌细胞的活性。这证明了4-(2-乙氧基乙基)苯酚衍生物在癌症研究中的潜在应用(Sukria等人,2020)。

作用机制

Mode of Action

The compound interacts with its targets, primarily the receptors of angiotensin II, and blocks their action This results in the relaxation of blood vessels, thereby reducing blood pressure

Biochemical Pathways

The biochemical pathways affected by 4-(2-Ethoxyethyl)phenol are primarily related to the regulation of blood pressure. By blocking the action of angiotensin II, it affects the renin-angiotensin system, a key regulatory pathway for blood pressure . The downstream effects include the relaxation of blood vessels and reduction of blood pressure.

Result of Action

The primary molecular effect of 4-(2-Ethoxyethyl)phenol’s action is the blocking of angiotensin II receptors, leading to a decrease in blood pressure . On a cellular level, this results in the relaxation of vascular smooth muscle cells. The overall effect is a reduction in hypertension, making it beneficial for patients with high blood pressure.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules, but specific interactions involving 4-(2-Ethoxyethyl)phenol have not been reported .

Cellular Effects

Phenolic compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of 4-(2-Ethoxyethyl)phenol on these processes have not been documented.

Molecular Mechanism

It is possible that this compound could interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, but these potential mechanisms have not been confirmed .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-(2-Ethoxyethyl)phenol in laboratory settings. This includes data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 4-(2-Ethoxyethyl)phenol in animal models have not been reported in the literature .

Metabolic Pathways

The metabolic pathways involving 4-(2-Ethoxyethyl)phenol are not well-characterized. While phenolic compounds can interact with various enzymes and cofactors and can influence metabolic flux and metabolite levels, specific interactions involving 4-(2-Ethoxyethyl)phenol have not been identified .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins and could influence its localization or accumulation, but these possibilities have not been confirmed .

属性

IUPAC Name |

4-(2-ethoxyethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJBTJCXIGHIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607095 | |

| Record name | 4-(2-Ethoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88318-14-3 | |

| Record name | 4-(2-Ethoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B3058102.png)